molecular formula C10H12N2O2 B3052123 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- CAS No. 38604-92-1

4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-

Cat. No. B3052123
CAS RN: 38604-92-1
M. Wt: 192.21 g/mol
InChI Key: LUFVNSPNUXBVBQ-UHFFFAOYSA-N
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Description

'4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoxazole and has unique properties that make it a promising candidate for use in biomedical and pharmaceutical research.

Mechanism of Action

The mechanism of action of '4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that '4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' has several biochemical and physiological effects. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have neuroprotective effects, which may be due to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using '4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' in lab experiments is its potential as a neuroprotective agent. This makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. Additionally, it has been found to have antimicrobial and antitumor properties, making it a versatile compound for use in different fields of research. However, the yield of the synthesis method is relatively low, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving '4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-'. One potential area of research is the development of new drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research. Another potential area of research is the optimization of the synthesis method to improve the yield of the final product.
In conclusion, '4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a versatile compound for use in the development of new drugs and antimicrobial agents. Further research is needed to fully understand its mechanism of action and to optimize the synthesis method for large-scale experiments.

Scientific Research Applications

'4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-' has several potential applications in scientific research. One of the primary uses of this compound is in the development of new drugs. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. Additionally, it has been shown to have potential as a neuroprotective agent, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)-3,5-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-9(7(3)13-11-5)10-6(2)12-14-8(10)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFVNSPNUXBVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466487
Record name 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-

CAS RN

38604-92-1
Record name 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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